molecular formula C11H6ClF3N2O B071125 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride CAS No. 175137-14-1

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Cat. No. B071125
M. Wt: 274.62 g/mol
InChI Key: FSZPLNSWCMTQRJ-UHFFFAOYSA-N
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Description

“1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 175137-14-1 . It has a molecular weight of 274.63 and its molecular formula is C11H6ClF3N2O .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride” can be represented by the SMILES notation: C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

“1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride” is a solid at ambient temperature . It has a boiling point of 40-41°C and a flash point of 110/0.2mm .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the major use of these derivatives is in crop protection .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Medicinal Chemistry and Drug Discovery

    • Summary of Application : Pyrazoles and their derivatives have potential applications in medicinal chemistry and drug discovery . They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of bioactive chemicals .
    • Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in various fields of medicinal chemistry .
  • Agrochemical Industry

    • Summary of Application : Pyrazoles and their derivatives are used in the agrochemical industry as pesticides .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the protection of crops from pests .
    • Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in the protection of crops .
  • Coordination Chemistry and Organometallic Chemistry

    • Summary of Application : Pyrazoles have applications in coordination chemistry and organometallic chemistry . They are used in the synthesis of various organometallic compounds .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of organometallic compounds .
    • Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in the field of organometallic chemistry .
  • Synthesis of Bioactive Chemicals

    • Summary of Application : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of bioactive chemicals .
    • Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in the synthesis of bioactive chemicals .
  • Antimicrobial Evaluation

    • Summary of Application : 1,3,4-oxadiazole derivatives, which are similar to pyrazole derivatives, have applications as antimicrobial agents .
    • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of antimicrobial agents .
    • Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results as antimicrobial agents .

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314 . Precautionary statements include P260, P271, and P280 .

properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-16-17(9(8)11(13,14)15)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZPLNSWCMTQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380083
Record name 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

CAS RN

175137-14-1
Record name 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-14-1
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